molecular formula C12H9NS B1583470 4-Dibenzothiophenamine CAS No. 72433-66-0

4-Dibenzothiophenamine

Cat. No.: B1583470
CAS No.: 72433-66-0
M. Wt: 199.27 g/mol
InChI Key: JIGOHKABACJGLE-UHFFFAOYSA-N
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Description

4-Dibenzothiophenamine is an organic compound with the molecular formula C12H9NS. It is a derivative of dibenzothiophene, where an amine group is attached to the fourth position of the dibenzothiophene ring.

Scientific Research Applications

4-Dibenzothiophenamine has several scientific research applications:

Future Directions

While specific future directions for 4-Dibenzothiophenamine are not available, research in related fields such as 4D printing in biomedical engineering and deep reinforcement learning for flow control suggest potential areas of interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dibenzothiophenamine typically involves the following steps:

    Nitration of Dibenzothiophene: Dibenzothiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrodibenzothiophene.

    Reduction of Nitro Group: The nitro group in 4-nitrodibenzothiophene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Dibenzothiophenamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

Mechanism of Action

The mechanism of action of 4-Dibenzothiophenamine depends on its application:

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without the amine group.

    4-Nitrodibenzothiophene: The nitrated precursor in the synthesis of 4-Dibenzothiophenamine.

    4-Aminodibenzothiophene: A similar compound with the amine group at a different position.

Uniqueness

This compound is unique due to the presence of the amine group at the fourth position, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions or reactivity, such as in organic electronics and pharmaceuticals .

Properties

IUPAC Name

dibenzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGOHKABACJGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222722
Record name 4-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72433-66-0
Record name 4-Dibenzothiophenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072433660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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